![molecular formula C22H13ClN4O2 B2435295 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one CAS No. 1291854-60-8](/img/structure/B2435295.png)

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Oxadiazoles are a class of organic compounds that contain a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . They are known for their wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . Phthalazinones, on the other hand, are a type of heterocyclic compound that contain a phthalazine core, which is a bicyclic structure consisting of two benzene rings fused with a pyridazine ring .

Synthesis Analysis

The synthesis of oxadiazole derivatives often involves the reaction of various ester ethoxycarbonylhydrazones with several primary amines . The specific synthesis process for the compound “4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one” is not available in the sources I found.

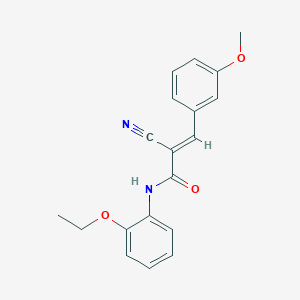

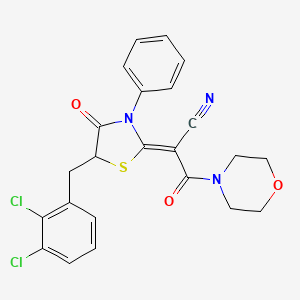

Molecular Structure Analysis

The molecular structure of oxadiazoles and phthalazinones is characterized by a five-membered ring with two nitrogen atoms and one oxygen atom for oxadiazoles , and a bicyclic structure consisting of two benzene rings fused with a pyridazine ring for phthalazinones .

科学的研究の応用

Agricultural Biological Activities

The 1,2,4-oxadiazole derivatives exhibit a broad spectrum of agricultural biological activities. Researchers have synthesized novel derivatives and evaluated their efficacy in various contexts:

Nematocidal Activity: The title compounds demonstrated moderate nematocidal activity against Meloidogyne incognita, a plant-parasitic nematode . This finding suggests their potential as low-risk chemical pesticides.

Anti-Fungal Activity: These derivatives also exhibited anti-fungal activity against Rhizoctonia solani, a pathogen that threatens crop health .

Antibacterial Effects: Notably, specific compounds (5m, 5r, 5u, 5v, 5x, and 5y) showed strong antibacterial effects against Xanthomonas oryzae pv. oryzae (Xoo), with superior potency compared to existing agents. Compound 5v, in particular, exerted moderate antibacterial effects on rice bacterial leaf blight .

Potential Antibacterial Agents

Compound 5u and 5v, containing a trifluoromethyl pyridine moiety, exhibited excellent antibacterial activity against both Xoo and Xanthomonas oryzae pv. oryzicola (Xoc). These results highlight the potential of 1,2,4-oxadiazole derivatives as alternative templates for discovering novel antibacterial agents .

Impact on Crop Security

Crop plants face constant threats from pathogens, including bacteria, fungi, and nematodes. Diseases caused by Xoo, Xoc, and nematodes can lead to significant economic losses. The search for effective and safe chemical solutions remains crucial for maintaining food security .

作用機序

Target of Action

Compounds with similar structures, such as 1,2,4-oxadiazole derivatives, have been shown to exhibit a broad spectrum of biological activities, suggesting they may interact with multiple targets .

Mode of Action

It’s worth noting that the 1,2,4-oxadiazole heterocycle, a key structural component of this compound, is a bioisostere of amide but shows better hydrolytic and metabolic stability . This suggests that the compound may interact with its targets in a stable and sustained manner.

Biochemical Pathways

Similar compounds have been shown to exhibit antibacterial, antifungal, and nematocidal activities , suggesting that they may interfere with the biochemical pathways essential for the growth and survival of these organisms.

Pharmacokinetics

The presence of the 1,2,4-oxadiazole heterocycle, known for its good hydrolytic and metabolic stability , suggests that the compound may have favorable pharmacokinetic properties.

Result of Action

Similar compounds have been shown to exhibit moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani , suggesting that they may exert their effects by disrupting the normal functioning of these organisms.

Action Environment

The stability of the 1,2,4-oxadiazole heterocycle suggests that the compound may retain its activity under a variety of environmental conditions .

特性

IUPAC Name |

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13ClN4O2/c23-15-12-10-14(11-13-15)20-24-21(29-26-20)19-17-8-4-5-9-18(17)22(28)27(25-19)16-6-2-1-3-7-16/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBZFJWFBCPMZFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-sulfonamide;hydrochloride](/img/structure/B2435212.png)

![3-(2-Fluorophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2435213.png)

![ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![4-chloro-2-(7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2435234.png)

![3-[2-(3-nitrobenzoyl)imino-4-phenyl-1,3-thiazol-3-yl]benzoic Acid](/img/structure/B2435235.png)